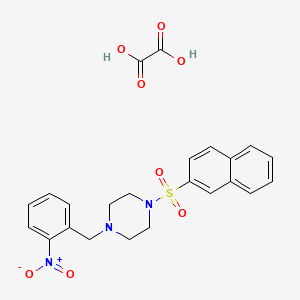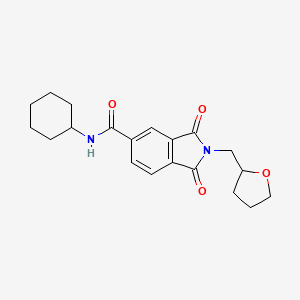![molecular formula C24H20N2O B3940645 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3940645.png)
3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazolinones, which are widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. It also inhibits the activity of protein kinases such as Akt and ERK, which play a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Moreover, it has been found to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for developing anticancer drugs. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone. One of the areas of interest is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of its potential applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of novel drug delivery systems can overcome the solubility issues of this compound and improve its efficacy in vivo.
Conclusion
In conclusion, 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone is a promising compound with potential applications in various fields. Its high potency and selectivity towards cancer cells make it an ideal candidate for developing anticancer drugs. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Applications De Recherche Scientifique
3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3-benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-18-8-7-11-19(16-18)14-15-23-25-22-13-6-5-12-21(22)24(27)26(23)17-20-9-3-2-4-10-20/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRXAOCALLYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-phenylethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3940563.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3940579.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3940582.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B3940587.png)
![2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B3940600.png)
![N-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B3940604.png)



![4-bromo-2-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3940629.png)

![1-(3-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940637.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3940652.png)